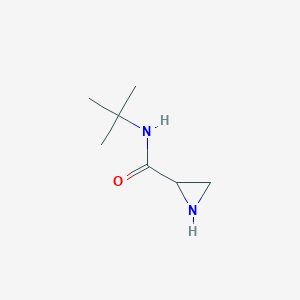
3-Methoxyindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyindolizine can be achieved through several methods, including cyclocondensation, cycloaddition, and radical cyclization. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst. This reaction proceeds through the formation of a pyridinium intermediate, followed by aldol condensation to yield the desired indolizine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyindolizine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced indolizine derivatives.
Substitution: Functionalized indolizine derivatives.
Aplicaciones Científicas De Investigación
3-Methoxyindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of organic fluorescent molecules for material science applications
Mecanismo De Acción
The mechanism of action of 3-Methoxyindolizine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
Comparación Con Compuestos Similares
Indolizine: The parent compound without the methoxy group.
2-Methoxyindolizine: A similar compound with the methoxy group at the second position.
3-Methylindolizine: A compound with a methyl group instead of a methoxy group at the third position.
Comparison: 3-Methoxyindolizine is unique due to the presence of the methoxy group at the third position, which can influence its chemical reactivity and biological activity. Compared to indolizine, the methoxy group can enhance its solubility and potential interactions with biological targets. The position of the methoxy group also differentiates it from 2-Methoxyindolizine, leading to distinct chemical and biological properties .
Propiedades
Número CAS |
195615-16-8 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-6-5-8-4-2-3-7-10(8)9/h2-7H,1H3 |
Clave InChI |
BCAWEFMZGQSYOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C2N1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)

